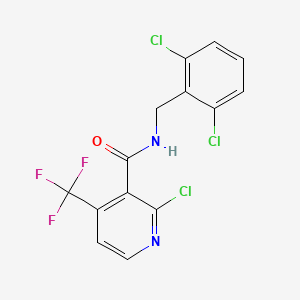2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide
CAS No.: 680213-89-2
VCID: VC7921212
Molecular Formula: C14H8Cl3F3N2O
Molecular Weight: 383.6 g/mol
* For research use only. Not for human or veterinary use.

| Description |
2-Chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide is a synthetic organic compound belonging to the class of nicotinamide derivatives. This compound is characterized by its unique molecular structure, which includes halogen substitutions (chlorine and fluorine) and a trifluoromethyl group. Such structural features often confer significant biological activity, making it of interest in pharmaceutical and agrochemical research. SynthesisThe synthesis of this compound typically involves multi-step reactions starting from nicotinic acid or related derivatives. The process includes:
The exact synthetic pathway may vary depending on the desired yield and purity. Biological RelevanceCompounds with similar structures, such as nicotinamide derivatives with halogen substitutions, have been extensively studied for their pharmacological activities:
While specific biological data for this compound is not available, its structural similarity to other active molecules suggests potential applications in these areas. Safety and HandlingThis compound is classified as an irritant due to its halogen content and amide functionality. Proper precautions include:
ApplicationsAlthough direct applications for this compound are not explicitly documented, its structural analogs suggest potential uses in:
|
|---|---|
| CAS No. | 680213-89-2 |
| Product Name | 2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide |
| Molecular Formula | C14H8Cl3F3N2O |
| Molecular Weight | 383.6 g/mol |
| IUPAC Name | 2-chloro-N-[(2,6-dichlorophenyl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C14H8Cl3F3N2O/c15-9-2-1-3-10(16)7(9)6-22-13(23)11-8(14(18,19)20)4-5-21-12(11)17/h1-5H,6H2,(H,22,23) |
| Standard InChIKey | HFOIXIGJNQSPIK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F)Cl |
| PubChem Compound | 2781019 |
| Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume